molecular formula C14H16O3 B12319645 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B12319645
M. Wt: 232.27 g/mol
InChI Key: LCRAIEWQRNEROC-UHFFFAOYSA-N
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Description

2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H16O3. It is a chiral compound, meaning it contains a mixture of enantiomers, which are molecules that are mirror images of each other .

Preparation Methods

The synthesis of 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 3-methylbenzoyl chloride with cyclopentanecarboxylic acid in the presence of a base, such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as a potential cyclooxygenase-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain in conditions like osteoarthritis.

Comparison with Similar Compounds

2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: This compound has a similar structure but with a methyl group at the para position of the benzoyl ring. It may exhibit different chemical and biological properties due to the positional isomerism.

    2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid: This compound has a chlorine atom instead of a methyl group on the benzoyl ring.

Properties

IUPAC Name

2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRAIEWQRNEROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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